1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester
Overview
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester is a derivative of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known for its macrocyclic complexing properties. This compound is particularly significant in the field of biomedical imaging and radiopharmaceuticals due to its ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester typically involves the following steps:
Formation of 1,4,7,10-tetraazacyclododecane: This is achieved through the cyclization of linear tetraamines.
Acetylation: The macrocyclic amine is then acetylated to form 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid.
Esterification: The final step involves the esterification of one of the acetic acid groups with 4-nitrophenol under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester undergoes various chemical reactions, including:
Substitution Reactions: The nitrophenyl ester group can be substituted with other nucleophiles.
Complexation Reactions: It forms stable complexes with metal ions such as gadolinium, copper, and gallium.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols under basic conditions.
Complexation Reactions: Involve metal salts in aqueous or organic solvents, often under mild heating.
Major Products
Substitution Reactions: Yield substituted derivatives of the original ester.
Complexation Reactions: Yield metal complexes that are used in various applications, particularly in medical imaging.
Scientific Research Applications
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester has several scientific research applications:
Chemistry: Used as a chelating agent for metal ions in various analytical techniques.
Biology: Employed in the labeling of biomolecules for imaging studies.
Industry: Applied in the synthesis of metal-organic frameworks and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid provides a rigid framework that enhances the stability of these complexes. The nitrophenyl ester group can be hydrolyzed or substituted, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: The parent compound, widely used in similar applications.
1,4,7,10-Tetraazacyclododecane: Lacks the acetic acid groups, used primarily as a ligand.
1,4,8,11-Tetraazacyclotetradecane: A larger macrocycle with similar complexing properties.
Uniqueness
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, Mono(4-nitrophenyl) ester is unique due to its combination of a macrocyclic structure with a functional ester group, allowing for versatile applications in both complexation and further chemical modifications.
Properties
IUPAC Name |
2-[4,10-bis(carboxymethyl)-7-[2-(4-nitrophenoxy)-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O10/c28-19(29)13-23-5-7-24(14-20(30)31)9-11-26(12-10-25(8-6-23)15-21(32)33)16-22(34)37-18-3-1-17(2-4-18)27(35)36/h1-4H,5-16H2,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXSCONDUFFXIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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